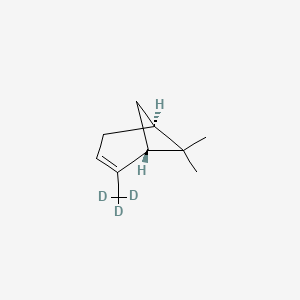

(1S)-(-)-alpha-Pinene-D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

139.25 g/mol |

IUPAC Name |

(1S,5S)-6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1/i1D3 |

InChI Key |

GRWFGVWFFZKLTI-UTFMOTILSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC[C@H]2C[C@@H]1C2(C)C |

Canonical SMILES |

CC1=CCC2CC1C2(C)C |

Origin of Product |

United States |

Chemical Profile of 1s Alpha Pinene D3

The introduction of three deuterium (B1214612) atoms into the methyl group at the C-10 position of (1S)-(-)-alpha-Pinene results in (1S)-(-)-alpha-Pinene-D3. copernicus.orglgcstandards.com This specific labeling provides a unique spectroscopic signature for research applications.

| Property | Value |

| Chemical Formula | C10H13D3 |

| IUPAC Name | (1S,5S)-6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |

| Unlabelled CAS Number | 7785-26-4 |

| Molecular Weight | 139.26 g/mol |

| Isotopic Purity | Typically >98% |

Advanced Spectroscopic and Chromatographic Characterization of 1s Alpha Pinene D3

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Elucidation

High-resolution mass spectrometry (HR-MS) is indispensable for the detailed analysis of deuterated compounds like (1S)-(-)-alpha-Pinene-D3. It allows for the precise determination of mass-to-charge ratios, which is fundamental for confirming the incorporation of deuterium (B1214612) and elucidating the elemental composition of the molecule and its fragments. nih.gov

Chemical ionization (CI) coupled with an Orbitrap mass analyzer (CI-Orbitrap) has emerged as a powerful tool for studying complex chemical systems, including the atmospheric oxidation of monoterpenes. acs.orgcore.ac.uk This technique offers ultra-high mass resolution, which is critical for distinguishing between ions of very similar masses. acs.orgcopernicus.org For instance, the high resolving power of the Orbitrap (up to 140,000) allows for the unambiguous separation of molecules containing a deuterium atom (mass of D = 2.0141 Da) from those with two hydrogen atoms (mass of 2H = 2.0157 Da). copernicus.orghelsinki.fi This capability is essential for tracking the fate of deuterium atoms in chemical reactions, such as the ozonolysis of α-pinene. copernicus.orgcopernicus.org

In studies of highly oxygenated organic molecules (HOMs) formed from α-pinene ozonolysis, CI-Orbitrap has been used to analyze the product distribution and infer reaction mechanisms. copernicus.orgresearchgate.net By using selectively deuterated α-pinene precursors, researchers can determine which C-H bonds are involved in the autoxidation process by observing the loss of deuterium atoms in the product molecules. copernicus.org The CI-Orbitrap's sensitivity and ability to perform tandem mass spectrometry (MS/MS) further aid in the structural elucidation of these complex oxidation products. acs.orgcore.ac.uk

The ability to differentiate deuterated isotopologues from their natural abundance counterparts is a key advantage of high-resolution mass spectrometry. Standard α-pinene has a natural deuterium-to-hydrogen (D/H) ratio of approximately 0.01%, which often results in deuterium-containing isotopes falling below the detection limit of many instruments. copernicus.orghelsinki.fi However, with selectively deuterated samples, the distinct mass difference between hydrogen and deuterium allows for clear identification.

High-resolution instruments like the time-of-flight (TOF) mass analyzer and the Orbitrap can easily resolve the mass difference between a deuterated and a non-deuterated compound. nih.govcopernicus.org For example, in the analysis of HOMs from the ozonolysis of deuterated α-pinene, the mass spectra clearly show distinct peaks for isotopologues containing different numbers of deuterium atoms. copernicus.org This allows for the precise tracking of deuterium labels and provides insights into reaction mechanisms. The high resolving power is crucial as it prevents misidentification of species due to overlapping peaks from other ions present in the sample matrix. acs.orgcore.ac.uk

Table 1: Key Mass Spectrometry Data for this compound and its Isotopologues

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Reference |

|---|---|---|---|

| (1S)-(-)-alpha-Pinene | C10H16 | 136.1252 | hmdb.ca |

| This compound | C10H13D3 | 139.144 | lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise location of deuterium atoms within a molecule. By analyzing the spectra of different nuclei, detailed structural information, including stereochemistry, can be obtained.

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at a specific position. For this compound, the absence of signals from the methyl group protons at C10 would confirm the location of the deuterium atoms. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atom bonded to deuterium will experience a characteristic upfield shift (isotope shift) and the signal will be split into a multiplet due to C-D coupling. This provides further confirmation of the deuteration site. The simplicity of ¹³C NMR spectra, with less signal overlap compared to ¹H NMR, makes it a valuable tool for profiling natural products and their derivatives. researchgate.net

²H NMR: ²H (Deuterium) NMR directly observes the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are nearly identical to those of the corresponding protons in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium positions. sigmaaldrich.com This technique is particularly useful for quantifying the degree of deuteration at each site. acs.org

Table 2: Representative NMR Data for (1S)-(-)-alpha-Pinene

| Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| ¹H | CDCl₃ | 0.84, 1.17, 1.27, 1.65, 1.94, 2.07, 2.17-2.34, 5.19 | nih.gov |

| ¹³C | CDCl₃ | 20.84, 22.97, 26.43, 31.35, 31.53, 38.05, 40.92, 47.24, 116.14, 144.51 | nih.gov |

Note: The chemical shifts for this compound would show the absence of the proton signal and a characteristic shift and splitting pattern for the corresponding carbon in the ¹H and ¹³C NMR spectra, respectively.

Advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the stereochemistry of complex molecules like deuterated monoterpenes.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. ipb.pt For instance, NOE experiments can confirm the relative stereochemistry of substituents on a ring system. ipb.pt

These techniques, often used in combination, allow for a complete and unambiguous assignment of the structure and stereochemistry of this compound. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like monoterpenes and their deuterated analogues. semanticscholar.orgscielo.br It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net

For the quantitative analysis of this compound, a calibration curve is typically constructed using standards of known concentration. nih.gov Selected ion monitoring (SIM) mode can be employed to enhance the sensitivity and selectivity of the analysis by monitoring only the specific ions characteristic of the target analyte and an internal standard. nih.govcore.ac.uk This allows for accurate quantification even in complex matrices. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure the reliability of the results. nih.govnih.gov

Qualitatively, GC-MS is used to confirm the identity of this compound by comparing its retention time and mass spectrum to that of a reference standard. semanticscholar.org The fragmentation pattern observed in the mass spectrum provides valuable structural information that complements the data obtained from HR-MS and NMR.

Application of Deuterated alpha-Pinene (B124742) as an Internal Standard in GC-MS

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are essential for improving accuracy and precision. chromatographyonline.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties but is distinguishable by the mass spectrometer. chromatographyonline.com Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in MS-based methods. chromatographyonline.commdpi.comchromatographyonline.com

The rationale for using a stable isotope-labeled internal standard (SIL-IS) lies in its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection. chromatographyonline.com Any variations or losses of the analyte during extraction, derivatization, or injection are mirrored by the SIL-IS. researchgate.net Since the SIL-IS is added at a known concentration at the beginning of the sample preparation, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate measure of the analyte's concentration, effectively correcting for matrix effects and variations in instrument response. chromatographyonline.comresearchgate.netnih.gov

In the context of terpene analysis, which is vital in fields like food science, environmental analysis, and cannabis testing, deuterated alpha-pinene offers significant advantages. core.ac.uksigmaaldrich.com Terpenes are often present in complex matrices, and their volatility can lead to analytical challenges. chemrxiv.orgacs.orgnih.gov The use of this compound as an internal standard in the GC-MS analysis of terpenes helps to normalize these variables, leading to more reliable and reproducible quantitative data. nih.govcore.ac.uk The mass difference between the deuterated standard and the native terpene allows for their distinct detection by the mass spectrometer, even if they chromatographically co-elute. chromatographyonline.comchromatographyonline.com

Table 1: GC-MS Parameters for Terpene Analysis Using a Deuterated Internal Standard

| Parameter | Typical Value/Condition | Purpose |

| GC Column | Medium polarity column (e.g., Equity®-1) | To achieve successful chromatographic separation of various terpenes. sigmaaldrich.comresearchgate.net |

| Injection Mode | Splitless | To enhance sensitivity for trace-level analytes. mdpi.com |

| Injector Temp. | 250 °C | To ensure efficient volatilization of the sample. mdpi.com |

| Oven Program | Initial temp 40-60°C, ramped to 240°C | To separate compounds based on their boiling points and column interactions. mdpi.com |

| Carrier Gas | Helium or Hydrogen | To transport the analytes through the column. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | To identify and quantify compounds based on their mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) | To create characteristic fragmentation patterns for compound identification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification with high sensitivity; Full Scan for identification. core.ac.uk |

Chromatographic Separation of Chiral Deuterated Analogs

The separation of enantiomers, which are non-superimposable mirror-image molecules, presents a significant challenge in analytical chemistry because they possess identical physical properties in an achiral environment. scribd.comnih.gov Chiral chromatography is the most effective technique for this purpose, relying on a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a chiral environment where enantiomers can be differentiated. scribd.comtum.dechiralpedia.com

The separation of deuterated chiral analogs, such as the enantiomers of alpha-pinene-d3, is a specialized application of this technique. Multidimensional gas chromatography (MDGC), often coupled with mass spectrometry, is a powerful tool for resolving complex mixtures of chiral and isotopic compounds. nih.govresearchgate.net This technique uses multiple columns with different selectivities to achieve separations that are not possible with a single column. researchgate.net For instance, a sequence of two different cyclodextrin-based chiral columns can be employed to separate a mixture of chiral monoterpenes and their deuterated isotopes. nih.govresearchgate.net

Research has demonstrated the successful separation of chiral monoterpenes and their deuterium-labeled counterparts using MDGC-MS. researchgate.net For example, d3-(S)-(−)-limonene can be separated from (S)-(−)-limonene, and d3-(R)-(+)-limonene from (R)-(+)-limonene. researchgate.net This separation is crucial for mechanistic studies in biosynthesis or atmospheric chemistry, where tracking the fate of specific enantiomers is necessary. chemrxiv.orgacs.org The choice of the chiral stationary phase is critical; modified cyclodextrins are widely used CSPs in gas chromatography for the enantioseparation of compounds like alpha-pinene due to their ability to form transient diastereomeric complexes with the analytes. tum.deacs.org

Table 2: Example of a Chiral Stationary Phase for Separation of Pinene Analogs

| Stationary Phase Type | Chiral Selector Example | Application |

| Modified Cyclodextrin | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Enantioseparation of deuterated and non-deuterated monoterpenes. acs.org |

| Modified Cyclodextrin | Octakis(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Separation of deuterated menthone and isomenthone (B49636) stereoisomers from their unlabeled counterparts. acs.org |

The isolation of alpha-pinene derivatives, including deuterated analogs, can be particularly challenging due to their volatility. chemrxiv.orgacs.orgnih.gov Chromatographic purification often requires the use of low-boiling eluents and careful solvent removal to prevent the loss of the target compound. chemrxiv.orgacs.orgnih.gov

Applications of 1s Alpha Pinene D3 in Mechanistic Investigations

Elucidation of Atmospheric Oxidation Mechanisms

The atmospheric oxidation of α-pinene, a major biogenic volatile organic compound (BVOC), is a significant contributor to the formation of secondary organic aerosol (SOA), which influences climate and air quality. copernicus.orgnih.gov The complexity of this process, involving numerous short-lived and highly reactive intermediates, makes its mechanistic elucidation challenging. copernicus.orgcopernicus.org The strategic use of selectively deuterated α-pinene, such as (1S)-(-)-alpha-Pinene-D3, has been instrumental in dissecting these complex reaction networks. copernicus.orgnih.gov

Peroxy Radical-Driven Autoxidation Pathways

The oxidation of α-pinene is dominated by autoxidation, a process involving peroxy radical (RO₂) intermediates that undergo intramolecular hydrogen shift (H-shift) isomerizations, followed by the rapid addition of molecular oxygen (O₂). copernicus.orgnih.gov This sequence of reactions leads to the formation of highly oxygenated organic molecules (HOMs), which are key precursors to SOA. copernicus.orgdigitellinc.com

Studies utilizing this compound and other deuterated analogues have been crucial in identifying which carbon atoms are involved in the H-shift reactions. copernicus.orgacs.org When a deuterium (B1214612) atom is abstracted instead of a hydrogen atom, the resulting product will have a different mass, which can be detected with high-resolution mass spectrometry. copernicus.orgcopernicus.org This allows researchers to infer the specific C-H (or C-D) bonds that are broken during the autoxidation cascade. For instance, in the ozonolysis of α-pinene, the reaction begins with the attachment of ozone to the double bond, leading to the formation of a primary peroxy radical. copernicus.org Subsequent autoxidation involves a series of H-shifts and O₂ additions. copernicus.org By analyzing the mass spectra of the HOMs formed from the oxidation of α-pinene-10,10,10-d3, researchers can determine the extent to which the methyl group at the C10 position participates in the autoxidation process. copernicus.org

Role of Deuterium in Tracing H-Atom Abstraction and Isomerization Reactions

The core principle behind using deuterated compounds like this compound lies in the ability to trace the fate of the deuterium label. copernicus.orghelsinki.fi If a C-D bond is broken during an H-atom abstraction step, the deuterium atom can become part of a hydroperoxide (-OOD) group in the resulting molecule. copernicus.orghelsinki.fi This deuterium atom is often labile and can be exchanged with a hydrogen atom from water vapor, leading to its effective "loss" from the molecule. copernicus.orghelsinki.fi High-resolution mass spectrometry can distinguish between molecules containing deuterium and those that have lost it, providing direct evidence of which specific positions on the α-pinene skeleton have participated in the reaction. copernicus.orgcopernicus.org

For example, studies have shown that in the ozonolysis of α-pinene, deuterium loss from selectively deuterated precursors indicates the active involvement of those deuterated positions in the autoxidation process. copernicus.org This method has been used to confirm that specific carbon atoms are key sites for H-atom abstraction in the formation of certain HOMs. copernicus.orgacs.org

Impact of Deuteration on Highly Oxygenated Organic Molecule (HOM) Formation

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). copernicus.orghelsinki.fi Generally, the C-D bond is stronger than the C-H bond, making its cleavage slower. helsinki.fi This can lead to a decrease in the formation rate of products whose formation pathway involves the breaking of that specific bond.

Kinetic Isotope Effects in Chemical Reactions Involving alpha-Pinene (B124742)

The measurement of kinetic isotope effects (KIEs) provides a sensitive probe into the transition state of a chemical reaction. By comparing the reaction rates of a normal (non-deuterated) reactant with its deuterated counterpart, valuable information about bond-breaking and bond-forming processes in the rate-determining step can be obtained.

Assessment of Reaction Rate Changes with Deuterium Substitution

The substitution of a hydrogen atom with a deuterium atom leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. helsinki.fi This difference in zero-point energy results in a higher activation energy for breaking the C-D bond, and consequently, a slower reaction rate. copernicus.orghelsinki.fi The magnitude of this rate decrease, or the KIE, can be significant, with D-shifts being typically 20 to 100 times slower than H-shifts. helsinki.fi

This effect has been utilized to study various reactions of α-pinene. For example, in the pyrolysis of a deuterated α-pinene derivative, a small normal kinetic isotope effect was observed, alongside a significant change in the product distribution. osti.gov This indicated that the isotopic substitution influenced the branching ratios of different reaction pathways. osti.gov

Mechanistic Insights from Observed and Unobserved Kinetic Isotope Effects

In the context of α-pinene atmospheric oxidation, both scenarios have provided crucial mechanistic insights. The observation of a KIE in the formation of specific HOMs from deuterated α-pinene has helped to solidify proposed reaction mechanisms by confirming the involvement of particular H-atom abstraction steps. nih.govacs.org For instance, the decreased yield of O₈-RO₂ from C3-deuterated α-pinene strongly supports a mechanism where a C3 H-shift is a key step. nih.govacs.org

On the other hand, the lack of a decrease in total HOM yields in some experiments with deuterated α-pinene suggests that the autoxidation process is extremely rapid and efficient. copernicus.orghelsinki.fi Even with the slower D-atom abstraction, the reaction proceeds without significant competition from other pathways. copernicus.orghelsinki.fi This highlights the remarkable speed of autoxidation in the atmospheric fate of α-pinene.

Mechanistic Studies of Isomerization Reactions of alpha-Pinene Derivatives

The use of isotopically labeled compounds is a powerful tool for elucidating complex reaction mechanisms. In the study of terpene chemistry, this compound and other specifically deuterated α-pinene isotopologues have been instrumental in providing detailed insights into the intricate pathways of isomerization reactions. By replacing a hydrogen atom with its heavier isotope, deuterium, researchers can trace the fate of specific atoms throughout a chemical transformation, thereby distinguishing between proposed mechanistic pathways.

One of the primary applications for deuterated α-pinene is in the investigation of autoxidation mechanisms, a process that involves a series of isomerization reactions, including hydrogen shifts. copernicus.orgcopernicus.org The core principle of this method is that if a carbon-deuterium (C-D) bond is broken during an H-atom abstraction step, the deuterium atom can become labile and exchange with a hydrogen atom from water vapor, leading to its effective loss from the molecule. copernicus.org The detection of this deuterium loss in the final products provides direct evidence of which carbon positions were involved in the autoxidation process. copernicus.org

Recent studies have utilized this strategy to probe the ozonolysis of α-pinene, a key atmospheric reaction leading to the formation of highly oxygenated organic molecules (HOMs) and secondary organic aerosols (SOA). copernicus.orgchemrxiv.orgresearcher.life In these experiments, various selectively deuterated α-pinene precursors are oxidized, and the resulting products are analyzed by high-resolution mass spectrometry. copernicus.orgresearchgate.net The ability to distinguish between molecules containing a deuterium atom and those with two hydrogen atoms is critical for this analysis. copernicus.orgresearchgate.net

Research involving α-pinene-3-d1, α-pinene-7,7-d2, and α-pinene-10,10,10-d3 revealed that the deuterated positions at C-3 and C-10 were actively involved in the autoxidation process, as evidenced by the loss of deuterium in the HOM products. copernicus.org Conversely, the C-7 position on the cyclobutyl ring did not appear to participate in the initial ozonolysis reactions. copernicus.org This selective involvement allows for the mapping of hydrogen shift pathways during the rapid isomerization of peroxy radicals formed after the initial ozone attack. copernicus.orgcopernicus.org

The thermal isomerization of α-pinene has also been a subject of mechanistic investigation using isotopic labeling. Gas-phase pyrolysis of stereochemically and isotopically labeled α-pinene has provided evidence for the existence of a non-randomized intermediate. acs.org These studies are crucial for understanding fundamental rearrangement reactions, such as copernicus.orgacs.org carbon shifts, that govern the transformation of monoterpenes at high temperatures. acs.org

The isomerization of α-pinene and its derivatives, such as α-pinene oxide, can be directed towards various valuable products like camphene, limonene, trans-carveol, and campholenic aldehyde, often through acid-catalyzed reactions that proceed via carbocationic intermediates. msu.eduresearchgate.netd-nb.inforesearchgate.netresearchgate.net These rearrangements, including the classic Wagner-Meerwein shift, involve the migration of alkyl groups or hydrogen atoms. researcher.lifemsu.edu While many of these studies focus on catalyst development, the underlying mechanisms are precisely what deuterium labeling studies aim to clarify. researchgate.netrsc.orgmdpi.com For instance, understanding which bonds are broken and formed is essential for designing catalysts that favor one isomerization pathway over another. d-nb.inforsc.org

The following table summarizes key findings from studies using deuterated α-pinene to investigate isomerization mechanisms.

| Deuterated Precursor | Reaction Type | Key Mechanistic Finding | Reference |

| α-Pinene-3-d1 | Ozonolysis / Autoxidation | Deuterium loss observed, indicating the vinylic C-3 position is involved in H-shift isomerization reactions. | copernicus.org |

| α-Pinene-7,7-d2 | Ozonolysis / Autoxidation | No significant deuterium loss, suggesting the cyclobutyl-ring C-7 carbon is not actively involved in the autoxidation process. | copernicus.org |

| α-Pinene-10,10,10-d3 | Ozonolysis / Autoxidation | Deuterium loss observed, confirming the allylic C-10 methyl group participates in H-shift isomerizations. | copernicus.orgcopernicus.org |

| Isotopically Labeled α-Pinene | Gas-Phase Pyrolysis | Evidence for a non-randomized diradical intermediate, challenging assumptions of complete randomization before product formation. | acs.org |

These detailed mechanistic insights, made possible by the synthesis and application of compounds like this compound, are vital for fields ranging from atmospheric chemistry to the industrial synthesis of fragrances and pharmaceuticals. researcher.lifed-nb.info They provide a molecular-level understanding that is essential for predicting reaction outcomes and designing more selective and efficient chemical processes. researchgate.netacs.org

Biosynthesis of Terpenoids in Microorganisms and Plants

Terpenoids are a vast and diverse class of natural products synthesized in plants and microorganisms from simple five-carbon isoprene (B109036) units. mdpi.comhebmu.edu.cn The study of their biosynthesis often involves feeding organisms with isotopically labeled precursors to track how these building blocks are assembled into complex structures. mdpi.comresearchgate.net

The fundamental strategy for elucidating a biosynthetic pathway involves introducing a labeled precursor into a biological system and then identifying the position of the label in the final products. Stable isotope labeling studies have been instrumental in confirming the biosynthetic origins of complex terpenoids. For instance, the biosynthesis of the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) was shown to start from the C15 precursor farnesyl diphosphate (B83284) (FDP), which is first converted to (E)-nerolidol before being broken down into the final product. mdpi.com Similarly, studies in lima bean leaves using deuterium-labeled nerolidol (B1678203) confirmed its role as a direct precursor in DMNT biosynthesis. researchgate.net

While specific studies detailing the incorporation of this compound into more complex downstream natural products are not extensively documented in readily available literature, the principle remains the same. If a plant or microorganism were to use α-pinene as a substrate for further elaboration, feeding the organism with this compound would allow researchers to confirm this pathway. By analyzing the resulting complex terpenes for the presence of the deuterium label using mass spectrometry, a direct metabolic link could be established.

Deuterium labeling is a powerful technique for probing the reaction mechanisms of enzymes, particularly the complex, multi-step reactions catalyzed by terpene synthases (TPSs). rsc.org These enzymes convert acyclic precursors like geranyl diphosphate (GPP) and farnesyl diphosphate (FDP) into a wide array of cyclic and acyclic terpenes, often through highly reactive carbocation intermediates. hebmu.edu.cnrsc.org

The use of deuterated substrates can reveal mechanistic details through the observation of kinetic isotope effects (KIEs). A KIE occurs when the rate of a reaction changes upon substitution of an isotope at or near a position involved in a bond-breaking or bond-forming step. For C-H bond cleavage, this effect (kH/kD) is typically between 2 and 6. nih.gov By strategically placing deuterium atoms on a substrate, researchers can determine if a specific C-H bond is broken in the rate-limiting step of a reaction.

Furthermore, deuterium substitution can lead to "isotopically sensitive branching," where the distribution of products from a multi-product TPS is altered. rsc.org If a carbocation intermediate has multiple pathways it can follow (e.g., deprotonation to form different alkenes or capture by water to form an alcohol), a deuterium atom at a key position can slow down one pathway, diverting the intermediate towards another. This provides strong evidence for the existence of a specific carbocation intermediate and the branching point in the reaction cascade. rsc.org

A study on two multi-product terpene synthases from maize, TPS4 and TPS5, utilized deuterated GPP ([2,4,4,9,9,9-²H₆]-GDP) to probe the reaction mechanism. The deuterium labels were placed to surround the cationic center of key proposed intermediates. The results showed significant changes in the product profile compared to the unlabeled substrate, demonstrating isotopically sensitive branching.

Table 1: Effect of Deuterium Labeling on Monoterpene Product Distribution by Maize TPS4

Comparison of the relative abundance (%) of major monoterpene products from the incubation of maize terpene synthase TPS4 with normal Geranyl Diphosphate (GDP) versus deuterated [²H₆]-GDP. The data illustrates isotopically sensitive branching, where deuterium substitution redirects the reaction cascade. rsc.orgrsc.org

| Compound | Product from Unlabeled GDP (%) | Product from [²H₆]-GDP (%) | Key Observation |

|---|---|---|---|

| Sabinene (B1680474) | 27.8 | 16.5 | Formation significantly decreased. |

| Limonene | 7.5 | 8.1 | Relatively unchanged. |

| α-Terpinolene | 7.7 | 9.2 | Slightly increased. |

| Sabinene hydrate (B1144303) | 1.8 | 15.8 | Formation strongly increased. |

The dramatic increase in sabinene hydrate and decrease in sabinene when using the deuterated substrate suggests that the deprotonation step to form sabinene is slowed by the KIE. rsc.org This allows the competing pathway, the capture of the carbocation intermediate by water, to become more prominent, leading to a higher yield of the alcohol product. rsc.org These types of mechanistic studies, which could theoretically be performed with substrates like this compound to probe the activity of enzymes that metabolize it, are crucial for understanding the fundamental chemistry of terpene biosynthesis. rsc.org

Metabolic Fate and Transformations in Environmental or Biological Models (excluding human clinical)

Once synthesized, terpenes like α-pinene can be further metabolized by other organisms in the environment, such as fungi, bacteria, and insects. znaturforsch.complos.orgresearchgate.net Isotopic labeling with this compound provides a clear and unambiguous way to track the fate of the pinene skeleton through these metabolic processes. smolecule.com

Fungi are well-known for their ability to metabolize terpenes, often through oxidation reactions that introduce hydroxyl groups or other functionalities. znaturforsch.complos.org These biotransformations are of interest for producing valuable aroma compounds and for understanding ecological interactions.

In one study, the plant pathogenic fungus Botrytis cinerea was shown to biotransform (-)-α-pinene into several oxidized products. znaturforsch.com While this study used unlabeled pinene, a similar experiment with this compound would definitively prove that the resulting products originated from the initial substrate by tracing the D3-methyl group.

Table 2: Biotransformation of (-)-α-Pinene by the Fungus Botrytis cinerea

Metabolites identified after a 10-day fermentation of (-)-α-pinene with a culture of Botrytis cinerea, showing the relative yield of each oxidized product. znaturforsch.com

| Metabolite | Chemical Name | Relative Yield (%) |

|---|---|---|

| Verbenone (B1202108) | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | Major Product |

| 9-hydroxy-(-)-α-pinene | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-9-ol | 12 |

| 4β-hydroxy-(-)-α-pinen-6-one | (1S,4R,5S)-4-Hydroxy-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one | 16 |

| 3β-hydroxy-(-)-β-pinene | (1S,3R,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | 10 |

In another ecologically relevant example, symbiotic fungi associated with the conifer-killing bark beetle Ips typographus were found to metabolize major host tree monoterpenes, including (-)-α-pinene. The fungus Grosmannia penicillata converts (-)-α-pinene into a variety of oxygenated products, such as trans-4-thujanol, which the beetles then use as chemical cues. plos.org

In the context of plant-herbivore interactions, labeled monoterpenoids are also used to study how insects handle these defensive plant compounds. nih.govosf.io Tracing the fate of a labeled compound like this compound after ingestion by an insect herbivore can reveal whether the compound is detoxified and excreted, sequestered for the insect's own defense, or metabolized into other products like pheromones. nih.govosf.io

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (or fluxes) of reactions throughout a metabolic network. mdpi.com Stable isotope labeling is central to MFA. The general approach involves feeding an organism a labeled substrate and then measuring the isotopic enrichment in a wide range of downstream metabolites. By analyzing the patterns of label incorporation, researchers can build a quantitative model of the cell's metabolic activity.

While most MFA studies use ¹³C-labeled central carbon sources like glucose, the principles can be applied with other labeled compounds, including deuterated ones. For example, by providing this compound to a microbial culture that can use it as a carbon source, one could trace the flow of the deuterated methyl group through various metabolic pathways. The extent of deuterium incorporation into amino acids, organic acids, and other primary metabolites would provide quantitative data on the fluxes through the pathways responsible for α-pinene degradation and assimilation.

A key consideration when using deuterium is the potential for large kinetic isotope effects to alter the metabolic state of the organism. nih.govbeilstein-journals.org The slowing of certain enzymatic reactions due to deuterium substitution can reroute metabolic flux, a phenomenon that can itself be a tool for investigation but must be carefully accounted for when aiming to measure the unperturbed state. nih.gov Growing microorganisms in highly deuterated media can significantly slow down all metabolic processes, and in some cases, can trigger the production of secondary metabolites not seen under normal conditions. nih.gov

Biotransformation Studies

Strategies for Site-Specific Deuterium (B1214612) Incorporation into the alpha-Pinene (B124742) Scaffold

Researchers have developed two primary strategies for introducing deuterium into the α-pinene framework. nih.govacs.org The first approach involves modifying existing bicyclo[3.1.1]heptyl ring systems, such as those found in nopinone (B1589484) and verbenone. acs.org The second, a de novo or total synthesis approach, constructs the characteristic cyclobutane (B1203170) ring from cyclohexyl precursors like Hagemann's ester and carvone. acs.org This latter method offers greater flexibility in the placement of deuterium atoms. acs.org

A key requirement for these synthetic endeavors is achieving near-quantitative (greater than 95%) and site-selective deuterium incorporation. researchgate.net This high level of isotopic purity is crucial for subsequent applications, such as studying the atmospheric autoxidation of α-pinene, where mixtures of regioisomeric isotopologues would complicate the interpretation of results. acs.org

While the provided search results detail the synthesis of various deuterated α-pinene isotopologues, specific details on the enantioselective synthesis of this compound are not explicitly outlined. However, the synthesis of other deuterated isotopologues often starts from chiral precursors like (1R)-nopinone, suggesting that an enantioselective route to this compound would similarly begin with an appropriate chiral starting material. For instance, the synthesis of α-pinene-3-d involves the exhaustive hydrogen-deuterium exchange at the C3 position of nopinone under basic conditions. acs.orgchemrxiv.org

A variety of methods have been employed to synthesize a library of α-pinene isotopologues with deuterium at each of the eight possible carbon atoms. nih.govacs.org These approaches highlight the versatility of modern synthetic organic chemistry.

For example, α-pinene-10,10,10-d3 has been synthesized from nopinone. chemrxiv.org The synthesis of α-pinene-4,4-d2 starts from verbenone, which is reduced with lithium aluminum deuteride (B1239839). nih.govacs.org The photochemical isomerization of verbenone to chrysanthenone (B1198921) is a key step in accessing other isomers like α-pinene-7,7-d2 and α-pinene-1-d. nih.govchemrxiv.org A total synthesis strategy starting from Hagemann's ester has been successfully used to prepare α-pinene-7,7-d2 and α-pinene-5-d. nih.govacs.org

Table 1: Synthetic Approaches to Various Deuterated α-Pinene Isotopologues

| Target Isotopologue | Starting Material(s) | Key Reagents/Steps | Reference(s) |

| α-pinene-3-d | Nopinone | H-D exchange, enol triflate formation, methyl cuprate (B13416276) coupling | acs.org, chemrxiv.org |

| α-pinene-4,4-d2 | Verbenone | LiAlD4 reduction, thionyl chloride, LiAlD4 reduction | nih.gov, acs.org |

| α-pinene-5-d | Hagemann's ester | Multi-step total synthesis | nih.gov, acs.org |

| α-pinene-7,7-d2 | Verbenone or Hagemann's ester | Photochemical isomerization (from verbenone); total synthesis (from Hagemann's ester) | nih.gov, acs.org |

| α-pinene-9,9,9-d3 | Not specified | Iterative reductions with LiAlD4 | chemrxiv.org |

| α-pinene-10,10,10-d3 | Nopinone | Not detailed | chemrxiv.org |

Precursor Synthesis and Deuteration Techniques

The synthesis of deuterated α-pinenes relies on a toolbox of established and innovative chemical transformations. The choice of precursor is dictated by the desired location of the deuterium atoms.

Common deuterating agents include lithium aluminum deuteride (LiAlD4) for reductions and deuterated solvents like DMSO-d6 in the presence of a base (e.g., NaOD in D2O) for hydrogen-deuterium exchange reactions. copernicus.org For instance, the synthesis of (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one-3,3-d2 is achieved by heating (1R)-nopinone in DMSO-d6 with 40 wt% NaOD in D2O. copernicus.org

The synthesis of α-pinene-7,7-d2 via a total synthesis approach involves the reduction of Hagemann's ester with LiAlD4 to form a diol, which is then oxidized to an enone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.govacs.org Another example is the preparation of α-pinene-4,4-d2 from verbenone, which involves reduction with LiAlD4 to generate a deuterated verbenol, followed by conversion to an allylic chloride and subsequent reduction with LiAlD4. nih.govacs.org

Purification and Enantiomeric Enrichment of Deuterated alpha-Pinene

Due to the volatile nature of α-pinene and its derivatives, purification requires careful techniques to avoid loss of the product. nih.gov Flash column chromatography is a commonly used method, often employing silica (B1680970) gel as the stationary phase and low-boiling eluents like pentane (B18724) and diethyl ether. nih.govacs.org

For separating isomeric mixtures, such as the desired SN2 product from the undesired SN2' product in the synthesis of α-pinene-4,4-d2, chromatography on silver nitrate-impregnated silica gel is an effective technique. nih.govchemrxiv.org The final products are typically characterized by 1H NMR and 13C NMR spectroscopy to confirm the position and extent of deuterium incorporation, as well as by high-resolution mass spectrometry to verify the molecular formula. nih.govacs.org

The enantiomeric purity of the final products is generally determined by the chirality of the starting materials, as the synthetic sequences are designed to preserve the stereochemistry.

Environmental Fate and Atmospheric Transformation Studies Utilizing 1s Alpha Pinene D3

Simulation of Atmospheric Conditions for Oxidation Studies

To investigate the atmospheric fate of α-pinene, researchers simulate atmospheric conditions in controlled laboratory settings. These simulations often involve reaction chambers where temperature, humidity, and the concentration of oxidants like ozone (O₃) and hydroxyl radicals (OH) can be precisely controlled. copernicus.orgcopernicus.org For instance, studies have been conducted in 5m³ Teflon chambers with initial ozone concentrations of 100 ppb and varying initial α-pinene concentrations at different temperatures. copernicus.org

The oxidation of α-pinene is a rapid process, with reactions occurring on sub-second timescales. digitellinc.com The primary oxidation pathways involve reactions with ozone, hydroxyl radicals, and nitrate (B79036) radicals (NO₃). wikipedia.orgmdpi.com The reaction with ozone is a canonical system for studying SOA formation and proceeds through the formation of an unstable Criegee intermediate. nih.gov This intermediate rapidly decomposes through a series of hydrogen atom abstractions and oxygen additions to produce highly oxygenated molecules (HOMs). nih.gov

The use of selectively deuterated α-pinene, like (1S)-(-)-alpha-Pinene-D3, allows scientists to trace the reaction pathways. copernicus.orgcopernicus.org By monitoring the loss or retention of deuterium (B1214612) atoms in the reaction products using high-resolution mass spectrometry, researchers can infer which carbon-hydrogen bonds are broken during the oxidation process. copernicus.org This provides valuable insight into the sites of hydrogen atom abstraction and the subsequent autoxidation mechanisms. copernicus.org

For example, in studies involving the ozonolysis of α-pinene, if a deuterium atom is located at a position involved in a hydrogen abstraction, it will be lost from the molecule and can be detected as semi-heavy water (HDO) in the presence of water vapor. copernicus.orgcopernicus.org This method has been instrumental in testing and refining theoretical models of α-pinene oxidation. acs.org

The table below summarizes typical experimental conditions used in simulation chambers for α-pinene oxidation studies.

| Parameter | Value |

| Chamber Volume | 5 m³ |

| Initial Ozone (O₃) Concentration | 100 ppb |

| Initial α-Pinene Concentration | 10 ppb and 50 ppb |

| Temperature | -15°C, 0°C, 20°C |

Formation of Secondary Organic Aerosols (SOA) from Deuterated alpha-Pinene (B124742) Oxidation

Secondary organic aerosols are a significant component of atmospheric particulate matter and are formed from the oxidation of VOCs like α-pinene. digitellinc.comacs.org The oxidation products, particularly highly oxygenated molecules (HOMs), have low volatility and can condense onto existing particles or form new particles. digitellinc.com The formation of SOA from α-pinene is influenced by various factors, including the specific oxidant, the concentration of precursors, and environmental conditions such as relative humidity and the presence of other pollutants like NOx. copernicus.orgdicp.ac.cn

Studies have shown that the ozonolysis of α-pinene is a major pathway for SOA formation. digitellinc.comacs.org The autoxidation of peroxy radicals (RO₂) formed during this process leads to the rapid formation of HOMs, which are key contributors to SOA mass. acs.org The use of this compound and other deuterated isotopologues has been crucial in understanding the mechanisms of HOM formation and their contribution to SOA. copernicus.orgacs.org

Research has demonstrated that the yield of SOA can vary depending on the reaction conditions. For instance, the reaction of α-pinene with nitrate radicals (NO₃) can lead to higher SOA yields compared to reactions with hydroxyl radicals (OH). copernicus.org Furthermore, the chemical composition of the SOA is complex and includes a variety of monomeric and dimeric products. acs.org Some of the key marker compounds identified in α-pinene SOA include pinonic acid, norpinonic acid, terpenylic acid, and pinic acid. copernicus.org

The table below presents the relative yields of some major products from α-pinene oxidation under different conditions.

| Product | Yield (NOx present) | Yield (NOx absent) |

| Pinonaldehyde | 28% - 87% | 3% - 37% |

Data sourced from various experimental studies. copernicus.org

Investigating Volatile Organic Compound (VOC) Interactions in the Atmosphere

The oxidation of α-pinene can be influenced by the presence of other VOCs and anthropogenic pollutants. dicp.ac.cn For example, the interaction between biogenic VOCs like α-pinene and anthropogenic emissions such as nitrogen oxides (NOx) can significantly affect the formation of SOA. dicp.ac.cn High concentrations of NOx can alter the reaction pathways of peroxy radicals, leading to different product distributions and potentially affecting SOA yields. copernicus.orgrsc.org

Furthermore, interactions with other atmospheric compounds like sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃) can also impact the chemical and physical properties of the resulting aerosols. dicp.ac.cncopernicus.org For instance, the presence of ammonia can enhance the uptake of acidic oxidation products into the particle phase. dicp.ac.cn

The study of these interactions often involves complex modeling and chamber experiments where the concentrations of various interacting species can be controlled. copernicus.orgaeronomie.be The use of deuterated tracers like this compound in these multi-component systems can help to unravel the specific reaction channels and quantify the influence of different VOCs on each other's atmospheric fate.

Role of 1s Alpha Pinene D3 As a Research Standard and Probe

Development of Analytical Methods for Complex Matrices Using Isotope Dilution

The analysis of volatile organic compounds (VOCs) like α-pinene in complex environmental or biological samples is often hampered by matrix effects and analyte losses during sample preparation and injection. Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by using a known quantity of a stable isotope-labeled standard, such as (1S)-(-)-alpha-Pinene-D3. researchgate.net This standard is added to the sample at an early stage of the analytical workflow. Since the labeled and unlabeled compounds exhibit almost identical chemical behavior, any loss or matrix-induced signal suppression or enhancement affects both compounds equally. By measuring the ratio of the analyte to the isotopically labeled standard, a highly accurate and precise quantification can be achieved. researchgate.net

A critical application of this compound is in the study of biogenic volatile organic compound (BVOC) emissions from plants. copernicus.org Dynamic chambers are used to measure these emissions, but the reactive and "sticky" nature of monoterpenes leads to significant losses to the chamber surfaces, which complicates accurate measurement. copernicus.org

Recent research has utilized α-pinene-d3 as a deuterated surrogate to trace and calibrate these adsorptive and reactive losses in real-time. copernicus.org In one study, the recovery of various monoterpenes was compared to that of α-pinene-d3 under different conditions of concentration, temperature, and ozone levels. The results showed that the adsorptive behavior of α-pinene-d3 was highly consistent with that of several other key monoterpenes, such as β-pinene and 3-carene, making it an effective tracer for correcting loss-related measurement errors in these compounds. copernicus.org

However, the study also revealed that for more reactive monoterpenes, such as β-myrcene and terpinolene, α-pinene-d3 was a less effective surrogate, especially in the presence of ozone. copernicus.org This highlights the importance of selecting appropriate internal standards and underscores the ongoing research into developing a wider range of deuterated compounds to accurately quantify the full spectrum of terpenes in complex mixtures.

Table 1: Comparative Recovery of Monoterpenes and α-Pinene-D3 Under Varying Ozone Concentrations

| Compound | Recovery at 0 ppb O₃ | Recovery at 60 ppb O₃ |

|---|---|---|

| α-Pinene-d3 | Stable | Stable |

| α-Pinene | Stable | Stable |

| β-Pinene | Stable | Stable |

| Limonene | Stable | Slight Decline |

| γ-Terpinene | Stable | Slight Decline |

| Terpinolene | Stable | 78 ± 2% |

| α-Phellandrene | Stable | 70 ± 3% |

Data sourced from a study on calibrating losses in dynamic chambers. copernicus.org

Standardization and Quality Control in Terpene Analysis

The increasing interest in the terpene profiles of various products, from cannabis to food and fragrances, necessitates robust analytical methods and stringent quality control (QC). sigmaaldrich.comppbanalytical.com Terpenes contribute significantly to the aroma, flavor, and potential therapeutic effects of these products, making their accurate quantification essential for consistency and regulatory compliance. ppbanalytical.comnih.gov

This compound serves as a certified reference material (CRM) and internal standard to ensure the accuracy and reliability of these analytical methods. lgcstandards.comaccustandard.com In a typical quality control workflow, the deuterated standard is spiked into QC samples, which are then analyzed alongside the test samples. scioninstruments.com By monitoring the recovery and response of the internal standard, analysts can:

Verify Method Performance: Consistent recovery of the standard indicates that the extraction and analysis are performing as expected.

Quantify Analytes Accurately: It provides the basis for precise quantification via isotope dilution, correcting for variations in sample matrix and instrument response. researchgate.net

Ensure Inter-Laboratory Consistency: The use of a common, well-characterized CRM allows for better comparison and reproducibility of results between different laboratories.

For example, in the analysis of terpene content in cannabis flowers, methods often involve gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comscioninstruments.com The complexity of the cannabis matrix, which contains hundreds of compounds, makes accurate quantification challenging. Using this compound as an internal standard helps overcome these challenges by compensating for matrix effects and potential losses during sample preparation, leading to more reliable data on the terpene profile of a given strain. sigmaaldrich.comacs.org

As a Reference Material for Spectroscopic Fingerprinting

Spectroscopic techniques are central to the identification and structural elucidation of chemical compounds. This compound is a valuable reference material for these methods, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Mass Spectrometry , the primary use of this compound is as an internal standard for chromatographic methods like GC-MS. Its retention time is virtually identical to the unlabeled analog, but its molecular ion and key fragment ions appear at a higher mass-to-charge ratio (m/z). For example, a key quantification ion for α-pinene is m/z 93; for the D3 version, this signal would be shifted, allowing for clear differentiation and quantification. sigmaaldrich.com This known mass shift provides an unambiguous anchor point in a complex chromatogram, aiding in the correct identification of the native compound's peak, especially when co-elution with other isomers or interfering compounds occurs. scioninstruments.com

In Nuclear Magnetic Resonance (NMR) Spectroscopy , while less common for routine quantification, deuterated standards are crucial for method development and structural confirmation. The 1H NMR spectrum of this compound would be distinct from its unlabeled counterpart due to the absence of signals from the deuterated methyl group. In 13C NMR, the carbon atom attached to the deuterium (B1214612) atoms would show a characteristic multiplet pattern and a different chemical shift due to the C-D coupling, providing a clear spectroscopic fingerprint. nih.gov This makes it a useful tool for researchers studying the metabolic pathways of terpenes or for confirming the identity of α-pinene in complex mixtures where proton signals might overlap.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (1S)-(-)-α-Pinene |

| α-Pinene |

| α-Pinene-d3 |

| β-Pinene |

| 3-Carene |

| β-Myrcene |

| Terpinolene |

| Limonene |

| γ-Terpinene |

| α-Phellandrene |

Future Research Directions and Methodological Innovations for Deuterated Terpenoids

Integration of Deuterated Tracers with Computational Chemistry Approaches

The synergy between experimental studies using deuterated tracers and computational chemistry is a burgeoning field poised for significant growth. Quantum chemical calculations are increasingly being used to predict and rationalize the outcomes of deuteration experiments, providing a deeper understanding of reaction mechanisms. researchgate.net

Mechanistic Elucidation: Computational models can simulate the complex carbocation rearrangements that are characteristic of terpene biosynthesis. researchgate.net By comparing the computed energy profiles of different pathways with experimental data from deuterated precursors, researchers can gain detailed insights into the step-by-step processes of terpene cyclases. researchgate.net This combined approach has been successfully used to study the biosynthesis of various terpenes, offering a powerful tool to understand the selectivity of these enzymes. researchgate.netnih.govucdavis.edu

Predictive Power: As computational methods become more sophisticated, they will not only explain experimental observations but also predict the outcomes of novel deuteration strategies. researchgate.net This predictive capability will guide the design of new experiments and the engineering of enzymes with altered or enhanced functionalities. ucdavis.edu The integration of theoretical calculations with experimental validation is crucial for advancing our knowledge of terpene biosynthesis and for designing new synthetic routes to complex molecules. researchgate.net

A key area of future research will involve refining computational models to more accurately account for the subtle effects of deuterium (B1214612) substitution on reaction kinetics and equilibria. This will require the development of more sophisticated theoretical frameworks and the use of high-performance computing resources.

Advancements in Site-Specific Deuteration Strategies for Complex Terpenes

The ability to introduce deuterium at specific positions within a complex terpene molecule is critical for many applications, from mechanistic studies to the development of therapeutic agents. chemrxiv.org Recent years have seen significant progress in developing novel methods for site-selective deuteration.

Novel Catalytic Systems: Researchers are developing new catalytic systems, including those based on supported iridium nanoparticles, for the site-selective deuteration of complex molecules under mild conditions. chemrxiv.org These catalysts offer high chemo- and regioselectivity, allowing for the targeted introduction of deuterium without affecting other functional groups. chemrxiv.org

Late-Stage Deuteration: A particularly important area of development is late-stage deuteration, which allows for the introduction of deuterium into a molecule at a late step in the synthetic sequence. chemrxiv.org This is highly valuable for the preparation of deuterated pharmaceuticals, as it can be used to modify the metabolic properties of drug candidates. chemrxiv.orgacs.org

Unified Synthetic Approaches: Strategies are being developed for the unified total synthesis of various isotopologues of complex terpenes, such as α-pinene. acs.org These approaches provide access to a range of deuterated compounds with site-specific deuterium incorporation at every possible carbon atom, which is invaluable for detailed mechanistic and spectroscopic investigations. acs.org

Future efforts will focus on expanding the toolbox of site-selective deuteration methods to encompass a wider range of complex terpenes and to achieve even greater levels of selectivity and efficiency.

Expansion of Isotopic Tracing to Novel Biological and Environmental Systems

Deuterated terpenoids are powerful tools for tracing the flow of molecules through biological and environmental systems. silantes.com The expansion of these isotopic tracing studies to novel systems will provide new insights into a wide range of processes.

Biological Systems: In biological systems, deuterated tracers can be used to elucidate metabolic pathways, study enzyme mechanisms, and investigate the roles of terpenoids in cell signaling and defense. silantes.comnih.gov For example, deuterated precursors have been used to study the biosynthesis of various terpenoids in plants and microorganisms. nih.govelifesciences.org The use of techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the imaging of deuterated tracers in biological tissues at high spatial resolution, providing a powerful tool for studying metabolic processes at the single-cell level. nih.gov

Environmental Systems: In environmental science, deuterated compounds can be used to track the fate of pollutants, study biogeochemical cycles, and investigate the interactions between organisms and their environment. srce.hrltu.se Stable isotope analysis can provide information about the origin of contaminants and the extent of their degradation. srce.hr Deuterated tracers, such as deuterated water, are also being used for environmentally friendly measurements of stream discharge. mdpi.com

Ecological Interactions: The emission of volatile terpenoids plays a crucial role in the chemical communication between organisms. elifesciences.org Deuterated tracers can be used to study the biosynthesis and release of these compounds, providing insights into their ecological functions. elifesciences.org

The development of more sensitive analytical techniques will be crucial for expanding the application of isotopic tracing to systems where the concentrations of target molecules are very low.

Development of High-Throughput Analytical Platforms for Labeled Metabolites

The increasing use of deuterated tracers in metabolomics and other fields is creating a demand for high-throughput analytical platforms that can rapidly and efficiently analyze large numbers of samples. nih.gov

Mass Spectrometry-Based Platforms: Mass spectrometry (MS) is a key technology for the analysis of labeled metabolites. nih.gov High-throughput MS-based platforms are being developed that can analyze samples in seconds, although there is often a trade-off between throughput and metabolite coverage. nih.gov Techniques like high-resolution collision-induced dissociation mass spectrometry are being used for the structural analysis of monoterpene oxidation products without the need for chromatography. nih.gov

Miniaturization and Microfluidics: Emerging technologies such as microfluidics and the miniaturization of separation techniques hold the potential to achieve both rapid and comprehensive metabolite analysis. nih.gov These approaches can reduce sample and reagent consumption, improve analytical performance, and enable the high-throughput analysis of complex biological samples.

Automation and Data Analysis: The development of automated high-throughput bio-foundry workstations can significantly expedite the construction of terpenoid libraries and reduce the time and labor required for analysis. nih.gov Furthermore, the integration of artificial intelligence and advanced data analysis tools will be essential for processing the large datasets generated by high-throughput platforms. nih.gov

Future research in this area will focus on developing integrated platforms that combine automated sample preparation, rapid separation, sensitive detection, and sophisticated data analysis to enable the high-throughput analysis of deuterated metabolites in a wide range of applications.

Q & A

Q. What are the most reliable synthetic pathways for producing high-purity (1S)-(-)-alpha-Pinene-D3, and how can isotopic integrity be validated?

Methodological Answer : Synthesis of deuterated compounds like this compound typically involves catalytic deuteration or isotope exchange reactions. For example, hydrogen-deuterium (H/D) exchange under acidic conditions or using deuterated reagents (e.g., D₂O, deuterated alcohols) can introduce deuterium at specific positions. Post-synthesis, validate isotopic purity using NMR spectroscopy (e.g., ^2H NMR for deuterium distribution) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., M+3 for D3 substitution) . Purity assessment should include gas chromatography (GC) coupled with MS to detect non-deuterated impurities.

Q. How do researchers design experiments to investigate the isotopic effects of this compound in reaction mechanisms?

Methodological Answer : To study kinetic isotope effects (KIEs), design comparative experiments using (1S)-(-)-alpha-Pinene (non-deuterated) and its D3 analog. For example:

- Rate constant comparison : Measure reaction rates (e.g., oxidation, cyclization) under identical conditions.

- Activation energy analysis : Use Arrhenius plots to compare activation parameters (ΔH‡, ΔS‡) between deuterated and non-deuterated forms.

- Computational modeling : Pair experimental data with DFT calculations to map isotopic effects on transition states .

Key Consideration : Control variables such as solvent polarity, temperature, and catalyst loading to isolate isotopic effects .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in oxidative environments be systematically resolved?

Methodological Answer : Contradictions in stability studies often arise from variations in experimental design. Address this by:

Standardizing conditions : Use controlled oxidative agents (e.g., O₃, H₂O₂) at fixed concentrations and temperatures.

Isotopic tracing : Monitor deuterium loss via ^2H NMR or isotope-ratio MS during degradation.

Cross-validate methods : Compare results from GC-MS, LC-MS, and spectroscopic assays to rule out analytical artifacts .

Case Study : A 2024 study resolved discrepancies by identifying trace metal catalysts in reaction mixtures that accelerated deuterium exchange, highlighting the need for rigorous purification of reagents .

Q. What advanced computational strategies are employed to model the stereochemical behavior of this compound in enantioselective reactions?

Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions between deuterated pinene and chiral catalysts (e.g., transition-metal complexes).

- Docking studies : Use software like AutoDock Vina to predict binding affinities and enantiomeric excess (ee).

- Isotopic effect integration : Incorporate deuterium’s mass difference into quantum mechanics/molecular mechanics (QM/MM) frameworks to refine energy barriers .

Q. How should researchers address gaps in literature regarding the ecological impact of deuterated terpenes like this compound?

Methodological Answer : Apply the PICOT framework to structure investigation:

- Population : Microbial communities in soil/air exposed to deuterated terpenes.

- Intervention : Controlled release of this compound in microcosms.

- Comparison : Non-deuterated alpha-pinene as control.

- Outcome : Measure biodegradation rates via ^2H NMR or isotope-ratio MS.

- Time : Short-term (7 days) vs. long-term (30 days) exposure .

Ethical Consideration : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure studies minimize environmental risks .

Guidance for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.